"Cyclohexyl-(tetrahydro-pyran-4-YL)-amine" synthesis and characterization
"Cyclohexyl-(tetrahydro-pyran-4-YL)-amine" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Cyclohexyl-(tetrahydro-pyran-4-YL)-amine
Introduction
Cyclohexyl-(tetrahydro-pyran-4-YL)-amine, with the chemical formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol , is a secondary amine that serves as a crucial structural motif in modern chemistry.[1][2] Its composition, featuring both a cyclohexyl and a tetrahydropyran ring system linked by a secondary amine, makes it a versatile building block in the development of more complex molecules. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug discovery, often forming the core of various biologically active compounds.[3][4] This guide provides a comprehensive overview of a robust synthetic protocol for this compound and a detailed workflow for its structural characterization, designed for professionals in chemical research and development.
Section 1: Synthesis via Direct Reductive Amination
The most efficient and widely adopted strategy for synthesizing secondary amines like Cyclohexyl-(tetrahydro-pyran-4-YL)-amine is direct reductive amination.[5] This one-pot reaction combines a ketone and a primary amine to form a C-N bond with high atom economy, proceeding through an intermediate iminium ion that is subsequently reduced in situ.
Principle of the Reaction
The reaction mechanism involves two key stages. First, the primary amine (Tetrahydro-pyran-4-amine) performs a nucleophilic attack on the carbonyl carbon of the ketone (Cyclohexanone). This forms a transient hemiaminal intermediate, which, under mildly acidic conditions, readily dehydrates to form a more stable iminium ion. In the second stage, a selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to yield the final secondary amine product.
Caption: Reaction pathway for reductive amination.
Justification of Experimental Choices
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Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its reduced reactivity compared to other hydrides like NaBH₄ prevents the premature reduction of the starting ketone. Furthermore, it is effective under the slightly acidic conditions required for iminium ion formation, making it ideal for this one-pot reaction. The acetic acid byproduct of the reaction can also serve as a catalyst for the initial condensation step.
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are relatively non-polar and aprotic, effectively dissolving the reactants without interfering with the reaction mechanism.
-
pH Control: The reaction rate is highly dependent on pH. A slightly acidic environment (pH 4-6) is optimal as it protonates the hydroxyl group of the hemiaminal, facilitating its departure as water to form the iminium ion. A more acidic solution would protonate the starting amine, rendering it non-nucleophilic, while a basic solution would prevent the necessary dehydration step.
Experimental Protocol: Step-by-Step Methodology
Materials:
-
Cyclohexanone (1.0 eq)
-
Tetrahydro-pyran-4-amine (1.05 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Cyclohexanone and Dichloromethane.
-
Add Tetrahydro-pyran-4-amine to the solution and stir the mixture at room temperature for 20-30 minutes.
-
In one portion, add Sodium triacetoxyborohydride to the stirring mixture. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM or an Ethyl Acetate/Hexane gradient) to yield the pure Cyclohexyl-(tetrahydro-pyran-4-YL)-amine.
Section 2: Comprehensive Characterization
A multi-technique analytical approach is essential to unequivocally confirm the identity, structure, and purity of the synthesized molecule. The workflow involves a combination of spectroscopic and spectrometric methods.
Caption: Workflow for product purification and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[6] For Cyclohexyl-(tetrahydro-pyran-4-YL)-amine, the key diagnostic peaks confirm the presence of the secondary amine and the aliphatic rings.
| Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp | A single peak, characteristic of a secondary amine.[7] |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds of the cyclohexyl and tetrahydropyran rings. |
| N-H Bend | 1550 - 1650 | Variable | May be observed, confirming the N-H group.[6] |
| C-N Stretch | 1020 - 1250 | Medium | Characteristic of an aliphatic amine.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.
¹H NMR Analysis The proton NMR spectrum will show distinct signals for the protons on the cyclohexyl and tetrahydropyran rings.
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N-H Proton: A broad singlet, typically in the δ 1.5-3.0 ppm range, which will disappear upon the addition of D₂O to the sample.[7]
-
CH-N Protons: Two multiplets corresponding to the protons on the carbons directly attached to the nitrogen (one on the cyclohexyl ring, one on the tetrahydropyran ring), expected to be deshielded and appear in the δ 2.5-3.5 ppm range.
-
CH-O Protons: Protons on the carbons adjacent to the oxygen in the tetrahydropyran ring will be the most deshielded, appearing around δ 3.4-4.0 ppm.
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Ring Protons: The remaining CH₂ protons on both rings will appear as a series of complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm.
| Predicted ¹H NMR Signal | Approx. δ (ppm) | Multiplicity | Assignment |
| NH | 1.5 - 3.0 | broad singlet | Amine proton |
| CH -N (Cyclohexyl) | 2.5 - 3.5 | multiplet | Methine proton α to Nitrogen |
| CH -N (Tetrahydropyran) | 2.5 - 3.5 | multiplet | Methine proton α to Nitrogen |
| CH ₂-O (Tetrahydropyran) | 3.4 - 4.0 | multiplet | Methylene protons α to Oxygen |
| Ring CH ₂ | 1.0 - 2.0 | multiplets | Remaining ring protons |
¹³C NMR Analysis The ¹³C NMR spectrum should display up to 11 distinct signals, corresponding to the carbon atoms of the molecule.
-
C-N Carbons: The two carbons directly bonded to the nitrogen atom will be deshielded, appearing in the δ 50-60 ppm range.[7]
-
C-O Carbons: The carbons adjacent to the oxygen atom in the tetrahydropyran ring will be the most deshielded, appearing around δ 65-75 ppm.
-
Aliphatic Carbons: The remaining carbons of the two rings will appear in the δ 20-40 ppm range.
| Predicted ¹³C NMR Signal | Approx. δ (ppm) | Assignment |
| C -O (Tetrahydropyran) | 65 - 75 | Carbons α to Oxygen |
| C -N (Cyclohexyl & Tetrahydropyran) | 50 - 60 | Carbons α to Nitrogen |
| Ring C H₂ | 20 - 40 | Remaining aliphatic carbons |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
Expected Results:
-
Molecular Ion (M⁺): According to the nitrogen rule, a compound with a single nitrogen atom will have an odd molecular weight.[9] The mass spectrum should show a molecular ion peak at an m/z of 183.
-
Fragmentation Pattern: The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[10][11] This results in the formation of stable, resonance-stabilized iminium cations. For this molecule, two primary α-cleavage events are possible.
Caption: Expected α-cleavage in mass spectrometry.
Conclusion
This guide outlines a reliable and efficient method for the synthesis of Cyclohexyl-(tetrahydro-pyran-4-YL)-amine via direct reductive amination. The detailed, multi-technique characterization workflow, employing IR, NMR, and Mass Spectrometry, provides a robust framework for verifying the structural integrity and purity of the final product. The protocols and data presented herein serve as a valuable resource for researchers and scientists, enabling the confident synthesis and validation of this important chemical building block for applications in drug discovery and materials science.
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